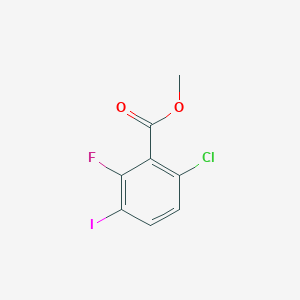![molecular formula C21H17FO2 B14025244 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a carbaldehyde group on the biphenyl scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Formylation: The carbaldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary, but typically include key proteins and enzymes relevant to the biological process being studied.
Comparación Con Compuestos Similares
Similar Compounds
2’-(Benzyloxy)-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.
2’-(Benzyloxy)-5’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.
2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol: The aldehyde group is reduced to a primary alcohol.
Uniqueness
2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its benzyloxy, fluoro, and carbaldehyde groups on the biphenyl scaffold
Propiedades
Fórmula molecular |
C21H17FO2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-(5-fluoro-2-phenylmethoxyphenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C21H17FO2/c1-15-11-17(7-8-18(15)13-23)20-12-19(22)9-10-21(20)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Clave InChI |
UZTXVGMUEVMZLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


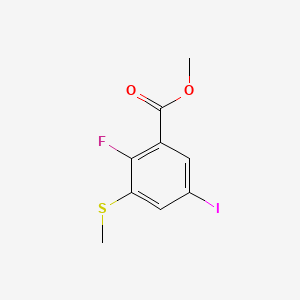
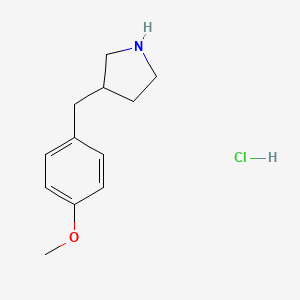
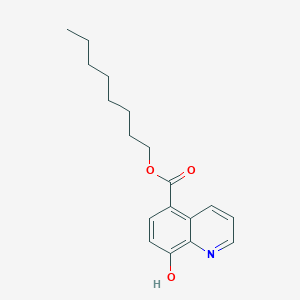
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
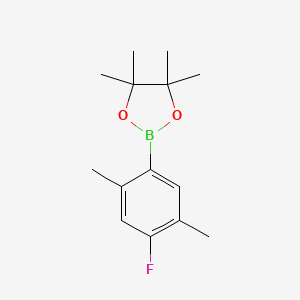
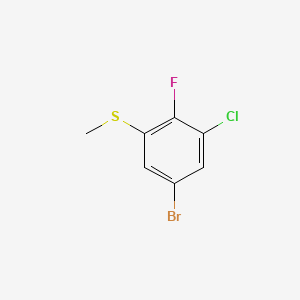
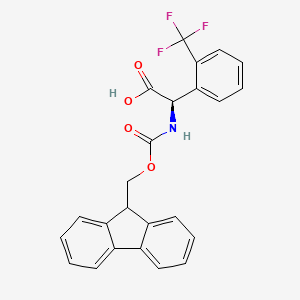

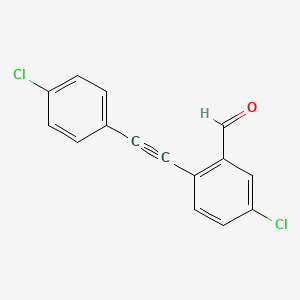
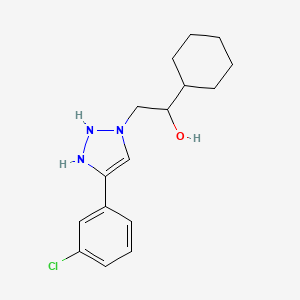
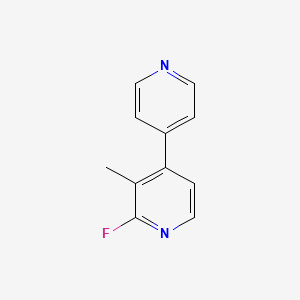
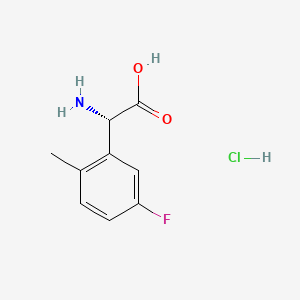
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
